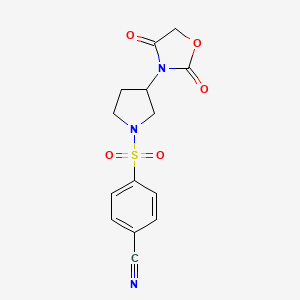

![molecular formula C16H14N2O2 B2960249 3-[(4-methoxyphenyl)imino]-1-methyl-1,3-dihydro-2H-indol-2-one CAS No. 80110-10-7](/img/structure/B2960249.png)

3-[(4-methoxyphenyl)imino]-1-methyl-1,3-dihydro-2H-indol-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

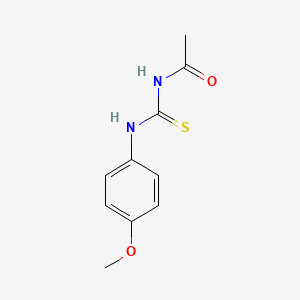

The compound “3-[(4-methoxyphenyl)imino]-1-methyl-1,3-dihydro-2H-indol-2-one” is a Schiff base obtained by condensing p-arnisidine (4-methoxyaniline) with N-benzylisatin (1-benzyl-1H-indole-2,3-dione). It crystallizes in the triclinic P1 space group .

Synthesis Analysis

The synthesis of this compound involves the reaction of 1-benzyl-5-methylindoline-2,3-dione with 4-methoxyaniline . The reaction mixture is stirred at room temperature for a certain period to yield the desired product .Molecular Structure Analysis

The molecular structure of the compound has been analyzed using single-crystal X-ray structural analysis . The benzyl and phenyl rings subtend dihedral angles with the isatin group . The imino C=N double bond exists in an E conformation .Chemical Reactions Analysis

The compound is a result of a chemical reaction involving 1-benzyl-5-methylindoline-2,3-dione and 4-methoxyaniline . Further details about its chemical reactions are not available in the retrieved data.Physical And Chemical Properties Analysis

The compound has a molecular weight of 266.302 . It has been characterized using elemental analysis, 1H and 13C NMR spectroscopy . The compound’s IR, 1H NMR, 13C NMR and MS spectroscopic data are also available .Applications De Recherche Scientifique

Novel Spiro Compounds Synthesis

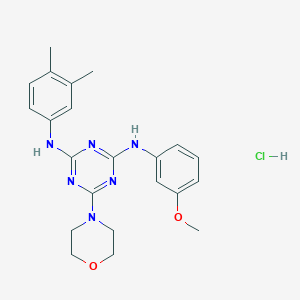

A study by Kouznetsov et al. (2008) presented an easy and cost-effective method to synthesize novel 4′-(4-hydroxy-3-methoxyphenyl)-3′-methyl-3′,4′-dihydro-1′ H -spiro[indoline-3,2′-quinolin]-2-ones using imino Diels–Alder cycloaddition. This reaction involves ketimine-isatin derivatives and trans-isoeugenol, showcasing the potential of imino compounds in synthesizing complex molecular structures with potential applications in pharmaceuticals and materials science (Kouznetsov, Forero, & Torres, 2008).

Antimicrobial Schiff Bases

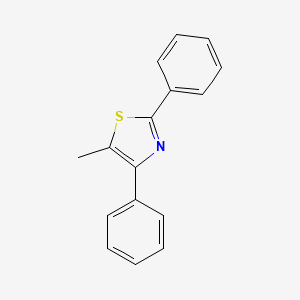

Vinusha et al. (2015) synthesized imino-4-methoxyphenol thiazole derived Schiff base ligands and tested them for antimicrobial activities. The compounds exhibited moderate activity against tested bacteria and fungi, suggesting the relevance of such imino compounds in developing antimicrobial agents (Vinusha, Shivaprasad, Chandan, & Begum, 2015).

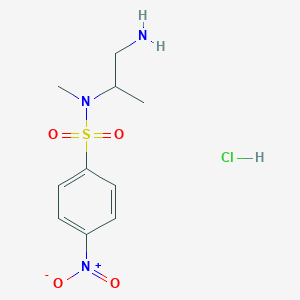

Corrosion Inhibition

A study by Hasanov et al. (2007) investigated the efficiency of Schiff bases, including 2-{[(4-methoxyphenyl)imino]methyl}phenol, as steel-corrosion inhibitors. The compounds showed good corrosion inhibition, especially at high concentrations, highlighting their potential application in protecting metals from corrosion (Hasanov, Sadıkoğlu, & Bilgiç, 2007).

Orientations Futures

Propriétés

IUPAC Name |

3-(4-methoxyphenyl)imino-1-methylindol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-18-14-6-4-3-5-13(14)15(16(18)19)17-11-7-9-12(20-2)10-8-11/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWDGSAISZIKHKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=NC3=CC=C(C=C3)OC)C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-methoxyphenyl)imino]-1-methyl-1,3-dihydro-2H-indol-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(methylsulfanyl)-N-{2-[(pyrimidin-2-yl)amino]ethyl}pyridine-3-carboxamide](/img/structure/B2960167.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide](/img/structure/B2960178.png)

![[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-propan-2-yloxybenzoate](/img/structure/B2960180.png)

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2960184.png)

![N'-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethanimidoyl)-2-cyanoacetohydrazide](/img/structure/B2960185.png)

![2-({2-[(2-Formyl-4-nitrophenyl)sulfanyl]ethyl}sulfanyl)-5-nitrobenzenecarbaldehyde](/img/structure/B2960186.png)